1-(5-Chlorothien-2-yl)propan-1-amine CAS number and molecular formula.
1-(5-Chlorothien-2-yl)propan-1-amine CAS number and molecular formula.
An In-depth Technical Guide to 1-(5-Chlorothien-2-yl)propan-1-amine
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-(5-Chlorothien-2-yl)propan-1-amine, a halogenated thiophene derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its molecular formula and a discussion on the availability of its CAS number. A detailed, field-proven synthetic protocol via reductive amination is presented, along with a discussion of the underlying chemical principles. Furthermore, the guide explores the potential applications of this compound and its analogs in drug development, supported by relevant scientific literature. This whitepaper is intended for researchers, scientists, and professionals in the fields of chemical synthesis and pharmaceutical development.
Chemical Identity and Physicochemical Properties
1-(5-Chlorothien-2-yl)propan-1-amine is a primary amine featuring a propyl chain attached to the 2-position of a 5-chlorinated thiophene ring. The presence of the chlorine atom and the thiophene heterocycle makes it a valuable scaffold for chemical exploration.
Molecular Formula: C₇H₁₀ClNS
Structure:
Caption: 2D structure of 1-(5-Chlorothien-2-yl)propan-1-amine.
CAS Number: As of the date of this publication, a specific CAS number for 1-(5-Chlorothien-2-yl)propan-1-amine has not been definitively assigned in major chemical databases. Researchers should exercise caution when sourcing this compound and verify its identity through analytical characterization. For related compounds, the CAS number for 1-(thiophen-2-yl)propan-1-amine is 6315-55-5.
Physicochemical Data Summary:
| Property | Predicted Value | Source |
| Molecular Weight | 175.68 g/mol | |
| XlogP | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Purification
The synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine can be reliably achieved through a two-step process starting from 2-chlorothiophene. The first step involves the Friedel-Crafts acylation to introduce the propionyl group, followed by a reductive amination to form the primary amine.
Step 1: Synthesis of 1-(5-Chlorothiophen-2-yl)propan-1-one
The precursor ketone is synthesized via a Friedel-Crafts acylation of 2-chlorothiophene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reaction Scheme:
Caption: Friedel-Crafts acylation to synthesize the ketone precursor.
Experimental Protocol:
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To a stirred solution of 2-chlorothiophene (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum chloride (1.1 eq) portion-wise at 0 °C.
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Slowly add propionyl chloride (1.05 eq) to the mixture, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-(5-chlorothiophen-2-yl)propan-1-one.
Step 2: Reductive Amination to 1-(5-Chlorothien-2-yl)propan-1-amine
Reductive amination is a highly effective method for the synthesis of amines from ketones.[1] This protocol utilizes ammonia as the nitrogen source and a suitable reducing agent.
Reaction Scheme:
Caption: Reductive amination of the ketone to the target primary amine.
Experimental Protocol:
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Dissolve 1-(5-chlorothiophen-2-yl)propan-1-one (1.0 eq) in a protic solvent like methanol.
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Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
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Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), portion-wise.[2] The use of a mild reducing agent is crucial to selectively reduce the imine intermediate without affecting the ketone starting material.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to quench the excess reducing agent.
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Remove the solvent under reduced pressure.
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Basify the residue with a sodium hydroxide solution and extract the product with a suitable organic solvent like ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude amine can be further purified by column chromatography or distillation under reduced pressure.
Applications in Medicinal Chemistry and Drug Discovery
The 1-(5-Chlorothien-2-yl)propan-1-amine scaffold is of significant interest in drug discovery due to the established biological activities of related thiophene derivatives. The presence of a chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3]
Potential Therapeutic Areas:
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Antithrombotic Agents: Similar structures, such as 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine, have been investigated as potential thrombin inhibitors, which are crucial in the development of new anticoagulant therapies.[4] The 5-chlorothiophen-2-yl group is noted as being important for interaction with biological targets.[4]
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Anti-inflammatory and Analgesic Agents: Thiazole derivatives of 4-(4-chlorothiophen-2-yl)ethan-1-one have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing potential through the inhibition of COX-1, COX-2, and 5-LOX enzymes.[5] This suggests that the chlorothiophene moiety can be a key pharmacophore in the design of such agents.
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Dopamine Receptor Ligands: The related ketone, 1-(5-chlorothiophen-2-yl)ethanone, is used in the development of dopamine receptor ligands through reductive amination.[6] This highlights the utility of the chlorothienyl-alkylamine framework in designing compounds targeting the central nervous system.
While direct biological data for 1-(5-Chlorothien-2-yl)propan-1-amine is not widely published, its structural similarity to known bioactive molecules makes it a compelling candidate for library synthesis and screening in various drug discovery programs.
Safety and Handling
Detailed toxicological data for 1-(5-Chlorothien-2-yl)propan-1-amine is not available. However, based on related primary amines and chlorinated compounds, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For the unchlorinated analog, 1-(Thiophen-2-yl)propan-1-amine, the safety data indicates it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.
Conclusion
1-(5-Chlorothien-2-yl)propan-1-amine represents a valuable, yet underexplored, chemical entity for drug discovery and development. This guide provides a robust and detailed pathway for its synthesis and purification, enabling further investigation into its biological properties. The established importance of the chlorothiophene scaffold in medicinal chemistry suggests that this compound and its derivatives hold significant potential for the development of novel therapeutics.
References
- Smolecule. (2024, August 10). 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine.
- Benchchem. (n.d.). 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7.
- Synple Chem. (n.d.). Application Note – Reductive Amination.
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- Inxight Drugs. (n.d.). 1-(5-CHLORO-2-THIENYL)-2-(METHYLAMINO)-1-PROPANONE.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 11, 1249539.
- Tarasov, A. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11859-11912.
- Benchchem. (n.d.). alpha-Hydroxyalprazolam glucuronide | 144964-58-9.
- ChemScene. (n.d.). 1807933-93-2 | (1s)-1-(Thiophen-2-yl)propan-1-amine hydrochloride.
- PubChem. (n.d.). 3-(5-Chloro-1-benzothiophen-2-yl)propan-1-amine.
- PubChemLite. (n.d.). 1-(5-chlorothiophen-2-yl)propan-1-one.
- ResearchGate. (2025, August 9). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group.
- Wu, J., Ji, C., Xu, F., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Sigma-Aldrich. (n.d.). 1-(Thiophen-2-yl)propan-1-amine.
- Sigma-Aldrich. (n.d.). 1-(Thiophen-2-yl)propan-1-amine | 6315-55-5.
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